molecular formula C10H10O2S2 B067954 Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate CAS No. 175202-66-1

Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B067954
CAS No.: 175202-66-1
M. Wt: 226.3 g/mol
InChI Key: UNMAABJDCUEPCI-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds. It is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Chemical Modification and Polymer Application

The modification of xylan to create new biopolymers showcases the potential of chemical modifications for producing materials with specific properties, influenced by functional groups, substitution degrees, and patterns. This process illustrates the broader applicability of chemical modifications, similar to those of Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate, in generating novel materials for various applications, including drug delivery systems. The synthesis of xylan esters, for example, demonstrates how such modifications can lead to the creation of nanoparticles and cationic derivatives with applications ranging from paper strength additives to antimicrobial agents (Petzold-Welcke et al., 2014).

Heterocyclic Compounds in Drug Design

Thiophene derivatives, akin to this compound, play a crucial role in medicinal chemistry due to their broad spectrum of therapeutic properties. Their structural diversity allows for a wide range of applications in drug design, offering opportunities for the development of antimicrobial, anticancer, and other therapeutically relevant agents. The adaptability of thiophene derivatives in creating compounds with specific biological activities underlines the significance of heterocyclic compounds in the development of new drugs (Drehsen & Engel, 1983).

Fluorescent Properties and Surgical Applications

Methylene blue, a compound known for its fluorescent properties, highlights the potential of fluorescent compounds in medical applications, including intraoperative imaging. This application demonstrates the relevance of research into compounds like this compound that may possess unique fluorescent properties useful in enhancing surgical techniques and improving patient outcomes (Cwalinski et al., 2020).

Antioxidant and Health Benefits

Research into 4,4-dimethyl phytosterols emphasizes the importance of methyl groups in biological compounds, affecting their interaction with bioactive molecules and their potential health benefits. This insight into the role of methyl groups in enhancing the beneficial effects of compounds on disease prevention may extend to the study of this compound, suggesting its potential in contributing to human health through modulation of biological systems like the endogenous cannabinoid system (Zhang et al., 2019).

Environmental and Catalytic Applications

Studies on the desulfurization, deoxygenation, and denitrogenation of heterocycles by a palladium surface provide insights into the environmental and catalytic applications of thiophene derivatives. Understanding the decomposition mechanisms of thiophene and its derivatives on palladium surfaces can inform the development of more efficient catalytic processes and environmental remediation techniques, potentially applicable to compounds like this compound (Caldwell & Land, 1997).

Future Directions

“Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate” and its derivatives have potential applications in the field of organic optoelectronics . They can be used in the development of donor and acceptor materials in organic solar cells . Therefore, future research could focus on exploring these applications further.

Mechanism of Action

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with a range of biological targets.

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene derivatives , it’s likely that this compound may influence multiple biochemical pathways.

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties , suggesting that this compound may have multiple effects at the molecular and cellular level.

Properties

IUPAC Name

methyl 3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S2/c1-5-4-13-10-7(5)6(2)8(14-10)9(11)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMAABJDCUEPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=C(S2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381138
Record name methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-66-1
Record name methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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